
3-(1-Benzofuran-2-yl)pyrrolidine-2,5-dione
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Overview
Description
3-(1-Benzofuran-2-yl)pyrrolidine-2,5-dione is a compound that features a benzofuran ring fused to a pyrrolidine-2,5-dione structure. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . Pyrrolidine-2,5-dione, on the other hand, is a versatile scaffold in medicinal chemistry, often used to develop bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)pyrrolidine-2,5-dione typically involves the construction of the benzofuran ring followed by the formation of the pyrrolidine-2,5-dione ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be constructed via a free radical cyclization cascade, which is an efficient method for synthesizing complex benzofuran derivatives . The pyrrolidine-2,5-dione ring can be synthesized through ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and fewer side reactions. Techniques like microwave-assisted synthesis (MWI) have been employed to achieve efficient synthesis of benzofuran derivatives . Additionally, proton quantum tunneling methods have been used to construct benzofuran rings with high yield and fewer side reactions .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperatures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions could introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(1-Benzofuran-2-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It serves as a scaffold for developing new drugs with potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity. The pyrrolidine-2,5-dione ring contributes to the compound’s overall stability and binding affinity to its targets . These interactions can lead to various biological effects, such as inhibition of tumor cell growth or antiviral activity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: These include compounds like benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone, which have shown significant anticancer activity.
Pyrrolidine-2,5-dione Derivatives: These include compounds linked with morpholine or 4-arylpiperazine fragments, which have shown anticonvulsant activity.
Uniqueness
3-(1-Benzofuran-2-yl)pyrrolidine-2,5-dione is unique due to its combined structure of benzofuran and pyrrolidine-2,5-dione rings. This combination enhances its biological activity and makes it a versatile scaffold for developing new bioactive compounds. Its unique structure allows it to interact with a wide range of molecular targets, making it valuable in various scientific research applications.
Properties
Molecular Formula |
C12H9NO3 |
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Molecular Weight |
215.20 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H9NO3/c14-11-6-8(12(15)13-11)10-5-7-3-1-2-4-9(7)16-10/h1-5,8H,6H2,(H,13,14,15) |
InChI Key |
NWENAEBYBOVVKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
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